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Compound of Interest

Compound Name: cis-ACCP

Cat. No.: B15576514 Get Quote

A Note on "cis-ACCP": Initial searches for a therapeutic agent specifically named "cis-ACCP"

did not yield any relevant scientific literature. It is possible that this is an internal compound

name, an abbreviation not yet in the public domain, or a typographical error. This guide will

therefore focus on a well-documented and highly researched area of cancer immunotherapy

that involves a "cis" interaction relevant to therapeutic development: the SIRPα-CD47 signaling

axis. We will provide a comparative guide to key therapeutic agents targeting this pathway,

structuring it as a template for how such a guide for a novel agent like "cis-ACCP" could be

presented once data becomes available.

Introduction to the SIRPα-CD47 "Don't Eat Me"
Pathway
The cluster of differentiation 47 (CD47) protein is a widely expressed transmembrane protein

that acts as a crucial "don't eat me" signal to the immune system.[1][2][3][4] By binding to the

signal regulatory protein alpha (SIRPα) on the surface of macrophages and other myeloid cells,

CD47 initiates an inhibitory signaling cascade that prevents phagocytosis, the process by

which these immune cells engulf and destroy other cells.[1][2][3][4] Many cancer cells exploit

this mechanism by overexpressing CD47, effectively cloaking themselves from the innate

immune system and evading destruction.[1][3][4]

Therapeutic intervention aimed at disrupting the CD47-SIRPα interaction has emerged as a

promising strategy in oncology. By blocking this "don't eat me" signal, these novel agents can

unleash the phagocytic potential of macrophages against cancer cells. This guide will compare
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three leading investigational drugs that target the CD47-SIRPα axis: Magrolimab, ALX148

(Evorpacept), and TTI-621.

Comparative Analysis of Therapeutic Agents
Here, we compare the key features, mechanisms of action, and available performance data for

Magrolimab, ALX148, and TTI-621.

Mechanism of Action
All three agents aim to disrupt the CD47-SIRPα interaction, but they do so through different

molecular designs.

Magrolimab (Hu5F9-G4) is a humanized monoclonal antibody that specifically targets and

binds to CD47 on cancer cells.[1][2][3][5] This binding physically blocks the interaction

between CD47 and SIRPα, thereby removing the inhibitory signal and enabling macrophage-

mediated phagocytosis.[1][2][3][5]

ALX148 (Evorpacept) is a high-affinity SIRPα-Fc fusion protein. It consists of an engineered,

high-affinity CD47-binding domain of SIRPα linked to an inactive human immunoglobulin

(IgG) Fc region.[6][7] ALX148 acts as a decoy receptor, binding to CD47 on tumor cells and

preventing engagement with SIRPα on macrophages.[6][7] The inactive Fc domain is

designed to minimize off-target effects.[6][7]

TTI-621 is also a SIRPα-Fc fusion protein, but it incorporates an active IgG1 Fc region.[8][9]

[10][11] This design provides a dual mechanism of action: it blocks the CD47-SIRPα

interaction and the active Fc region can engage activating Fcγ receptors on macrophages,

providing a pro-phagocytic signal.[8][9][10][11]

Preclinical Efficacy Data
The following table summarizes key findings from preclinical studies in various cancer models.
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Therapeutic Agent Cancer Model(s) Key Findings Reference(s)

Magrolimab

Acute Myeloid

Leukemia (AML),

Pediatric AML (pAML)

Enhanced

phagocytosis of AML

cells; synergistic with

azacitidine; slowed

disease progression

and improved survival

in pAML patient-

derived xenograft

(PDX) models.

[3][12][13]

ALX148
Solid tumors,

Lymphoma

Enhanced antibody-

dependent

phagocytosis;

improved efficacy of

targeted anti-tumor

antibodies in

xenograft models;

enhanced antitumor

activity of

immunotherapeutic

agents in syngeneic

models.

[6][7][14]

TTI-621

AML, B-cell

Lymphoma,

Cutaneous T-cell

Lymphoma (CTCL)

Enhanced

macrophage-mediated

phagocytosis of

hematologic and solid

tumor cells; controlled

growth of aggressive

AML and B-cell

lymphoma xenografts;

increased phagocytic

activity against CTCL

cells.

[8][9][15]
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This table presents a summary of available clinical trial data for each agent.
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Therapeutic
Agent

Clinical
Trial Phase

Disease
Indication(s
)

Key
Efficacy
Results

Key Safety
Findings

Reference(s
)

Magrolimab Phase Ib

Acute

Myeloid

Leukemia

(AML),

Myelodysplas

tic

Syndromes

(MDS)

In

combination

with

azacitidine,

showed a

complete

remission

(CR) rate of

32.6% in

higher-risk

MDS. Median

overall

survival of 9.8

months in

TP53-mutant

AML.

Generally

well-

tolerated.

Expected

early anemia

that improved

over time.

[3][4]

ALX148 Phase 1

Advanced

Solid Tumors,

Non-Hodgkin

Lymphoma

Favorable

safety profile

in

combination

with

pembrolizum

ab and

trastuzumab.

Preliminary

anti-cancer

activity

observed.

Full CD47

target

occupancy

achieved.

Generally

well-

tolerated.

Most

common

treatment-

related

adverse

events were

fatigue and

ALT increase.

[16][17][18]
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TTI-621 Phase I

Relapsed/Ref

ractory (R/R)

Hematologic

Malignancies,

Leiomyosarc

oma

Monotherapy

ORR of 29%

in DLBCL and

25% in T-cell

NHL. In

combination

with

doxorubicin

for

leiomyosarco

ma, ORR of

25% and

disease

control rate of

80%.

Well-

tolerated.

Reversible

thrombocytop

enia was

observed.

Minimal

binding to red

blood cells,

resulting in a

low incidence

of anemia.

[10][19][20]

Experimental Protocols
Below are generalized methodologies for key experiments cited in the validation of these

therapeutic agents.

In Vitro Phagocytosis Assay
Cell Culture: Culture human or murine macrophage cell lines (e.g., THP-1 derived

macrophages) and cancer cell lines of interest.

Cell Labeling: Label the cancer cells with a fluorescent dye (e.g., Calcein AM) for

visualization.

Co-culture: Co-culture the labeled cancer cells with the macrophages in the presence of the

therapeutic agent (Magrolimab, ALX148, or TTI-621) or a control (isotype control antibody or

vehicle).

Incubation: Incubate the co-culture for a specified period (e.g., 2-4 hours) to allow for

phagocytosis.
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Imaging and Analysis: Visualize the cells using fluorescence microscopy or flow cytometry to

quantify the percentage of macrophages that have engulfed the fluorescently labeled cancer

cells.

In Vivo Tumor Xenograft Model
Cell Implantation: Subcutaneously or intravenously inject a human cancer cell line into

immunodeficient mice (e.g., NOD/SCID).

Tumor Growth: Allow the tumors to establish and reach a predetermined size.

Treatment: Administer the therapeutic agent (Magrolimab, ALX148, or TTI-621) or a control

to the mice via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a

specified dosing schedule.

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular

intervals. Monitor the overall health and survival of the mice.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., histology, immunohistochemistry).

Visualizations
CD47-SIRPα Signaling Pathway and Therapeutic
Intervention
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Caption: The CD47-SIRPα signaling pathway and points of therapeutic intervention.

General Experimental Workflow for Preclinical Validation
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Hypothesis:
Blocking CD47-SIRPα

enhances anti-tumor immunity
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Caption: A generalized workflow for the preclinical validation of a therapeutic agent.
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at: [https://www.benchchem.com/product/b15576514#validating-the-therapeutic-potential-of-
cis-accp-in-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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